N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
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Overview
Description
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a dioxaborolane moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxaborolane moiety: This step involves the reaction of pinacol with boron trichloride to form the dioxaborolane intermediate.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The chlorinated phenyl ring is then coupled with the dioxaborolane intermediate under palladium-catalyzed conditions to form the desired product.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Oxidation and reduction reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery and development.
Materials science: It is used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Biological research: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The chloro group and dioxaborolane moiety can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound shares the dioxaborolane moiety but differs in the presence of a phospholane ring instead of a phenyl ring.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene: This compound is similar in structure but lacks the methanesulfonamide group.
Uniqueness
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, dioxaborolane moiety, and methanesulfonamide group allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15)11(8-9)16-21(5,17)18/h6-8,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDKQDYOORXWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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